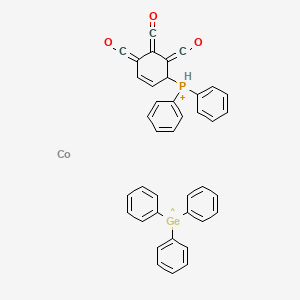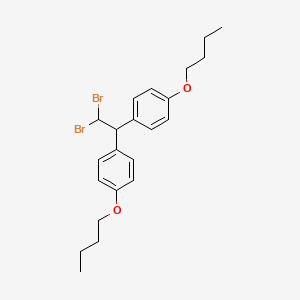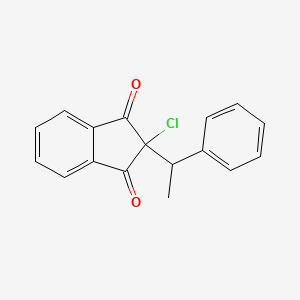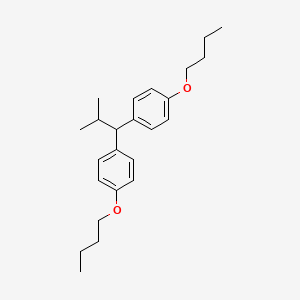![molecular formula C20H23NO3 B14511426 4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL CAS No. 62638-81-7](/img/structure/B14511426.png)
4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL is a complex organic compound with a unique structure that includes a phenanthrene backbone substituted with dimethylamino and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL typically involves multi-step organic reactions. One common method includes the alkylation of a phenanthrene derivative with a dimethylaminoethyl group, followed by methoxylation. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can interact with biological membranes, altering their function, while the phenanthrene backbone may intercalate with DNA, affecting gene expression. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(Dimethylamino)ethyl]morpholine
- 2-(Dimethylamino)ethyl methacrylate
- 2-(2-(Dimethylamino)ethoxy)ethanol
Uniqueness
4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specialized research applications.
Propiedades
Número CAS |
62638-81-7 |
|---|---|
Fórmula molecular |
C20H23NO3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-ol |
InChI |
InChI=1S/C20H23NO3/c1-21(2)12-11-15-16(22)9-7-13-5-6-14-8-10-17(23-3)20(24-4)19(14)18(13)15/h5-10,22H,11-12H2,1-4H3 |
Clave InChI |
PCVTYLGFDHSARE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=C(C=CC2=C1C3=C(C=C2)C=CC(=C3OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)

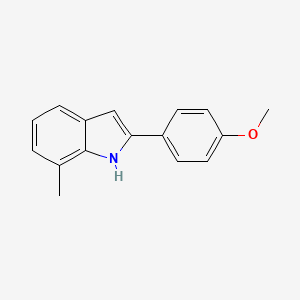
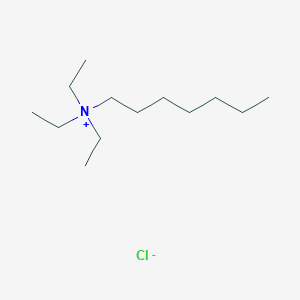
![N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide](/img/structure/B14511379.png)
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
